molecular formula C8H5NO3 B1287118 Benzo[d]oxazole-4-carboxylic acid CAS No. 208772-23-0

Benzo[d]oxazole-4-carboxylic acid

Cat. No.: B1287118
CAS No.: 208772-23-0
M. Wt: 163.13 g/mol
InChI Key: KRCCCWVXRVDONW-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]oxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with aldehydes or carboxylic acids under acidic or basic conditions . Another method includes the use of 2-aminophenol and carbon dioxide in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Benzo[d]oxazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Benzoxazole: A fused bicyclic structure similar to this compound but without the carboxylic acid group.

The uniqueness of this compound lies in its carboxylic acid functionality, which allows for further chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCCCWVXRVDONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593046
Record name 1,3-Benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-23-0
Record name 1,3-Benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoxazolecarboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-chlorobenzoxazole-4-carboxylate (360 mg, 1.70 mmol), (3S,5S)/(3R,5R)-3,5-dimethylthiomorpholine hydrochloride (270 mg, 1.62 mmol) and potassium carbonate (672 mg, 4.86 mmol), in DMF (5 mL), was stirred at ambient temperature for 6 h. The reaction was then heated at 55° C. for 2 h before it was diluted with H2O (20 mL) and extracted with EtOAc (2×40 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduced pressure. The crude methyl ester was retained for future purification. The remaining aqueous phase was then acidified to pH 5 by addition of 1 N HCl and extracted with CH2Cl2 (2×40 mL). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford crude (3S,5S)/(3R,5R)-3,5-dimethylthiomorpholino)benzoxazole-4-carboxylic acid (70 mg, 15%) which was directly elaborated without purification.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
(3R,5R)-3,5-dimethylthiomorpholine hydrochloride
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,3-diaminobenzoic acid (0.5 g, 3.29 mmol) and formic acid (405 μl, 9.87 mmol) in hydrochloric acid (4M, 10 ml) was heated under reflux for one hour. The precipitate which formed on cooling was collected, redissolved in boiling methanol, and decolorised with activated charcoal. Evaporation of the solvent gave benzoxazole-4-carboxylic acid as a white powder (407.9 mg, 77%) Found: C, 46.11; H, 3.63; N, 13.27. C8H6N2O2.HCl.0.5 H2O requires C, 46.28; H, 3.88; N, 13.49%; δH (d6-DMSO, 200 MHz) 7.7-7.8; (1H, t, Ar-5H), 8.2-8.3 (2H, dd, Ar-4/6H), 9.65 (1H, s, imidazole-2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
405 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-amino-3-hydroxy-benzoic acid (13.1 mmol) in trimethyl orthoformate (20.0 mL) is refluxed for 4 h, cooled to RT and concentrated in vacuo to give a crude product which is used without further purification.
Quantity
13.1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-amino-3-hydroxybenzoic acid hydrobromide (300 mg, 1.28 mmol), triethyl orthoformate (0.85 mL, 5.1 mmol), pyridinium p-toluenesulfonate (64 mg, 0.26 mmol) and xylenes (15 mL) was refluxed for 4 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to afford the benzoxazole-4-carboxylic acid (210 mg, quantitative) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 13.12 (s, 1H), 8.86 (s, 1H), 8.03 (dd, J=8.1, 0.9 Hz, 1H), 7.92 (dd, J=8.1, 0.9 Hz, 1H), 7.54 (t, J=8.1 Hz, 1H); MS (ESI+) m/z 164 (M+H).
Name
2-amino-3-hydroxybenzoic acid hydrobromide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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